2,2-Difluoroethane-1,1-diol

Description

The compound 2-Chloro-2,2-difluoroethane-1,1-diol (CAS: 63034-47-9), also referred to as Chlorodifluoroacetaldehyde hydrate, is a halogenated diol with the molecular formula C₂H₃ClF₂O₂ and a molecular weight of 132.49 g/mol . Structurally, it features two fluorine atoms and one chlorine atom attached to the ethane backbone, with hydroxyl groups at the 1,1-positions. This compound is commercially available at 95% purity and is utilized in organic synthesis, particularly in reactions involving halogenated intermediates .

Properties

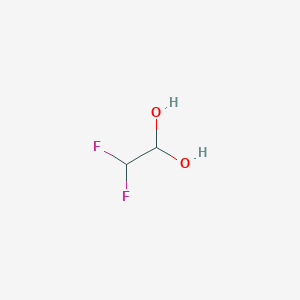

Molecular Formula |

C2H4F2O2 |

|---|---|

Molecular Weight |

98.05 g/mol |

IUPAC Name |

2,2-difluoroethane-1,1-diol |

InChI |

InChI=1S/C2H4F2O2/c3-1(4)2(5)6/h1-2,5-6H |

InChI Key |

VOYLGRBFALRMGT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethane-1,1-diol typically involves the fluorination of ethane derivatives. One common method is the reaction of ethylene glycol with hydrogen fluoride under controlled conditions to introduce the fluorine atoms. The reaction is carried out at low temperatures to prevent over-fluorination and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound. The use of catalysts, such as metal fluorides, can further improve the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethane-1,1-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoroacetic acid under the influence of strong oxidizing agents.

Reduction: Reduction reactions can convert the diol into difluoroethane.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

Oxidation: Difluoroacetic acid.

Reduction: Difluoroethane.

Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

2,2-Difluoroethane-1,1-diol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique fluorine atoms make it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a metabolic inhibitor due to its ability to interfere with enzymatic processes.

Medicine: Explored for its potential use in drug design, particularly in the development of enzyme inhibitors and antiviral agents.

Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2,2-Difluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. 2,2,2-Trifluoroethane-1,1-diol Derivatives

Examples include 2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol (C₈H₅F₃NO₄, MW: 236.13 g/mol). These derivatives feature an additional fluorine atom and aromatic substituents, which enhance their electron-withdrawing effects. For instance, under oxidative conditions, trifluoro derivatives form hydrates in moderate yields (e.g., 49% for the 4-nitrophenyl analog), attributed to the stability of the ketone intermediate due to strong fluorine electronegativity . In contrast, the chloro-difluoro variant (C₂H₃ClF₂O₂) may exhibit distinct reactivity in hydration or condensation reactions due to the chlorine atom’s polarizability .

2.2. 2,2-Dichloro-1,1-ethanediol

This compound (C₂H₄Cl₂O₂, MW: 142.96 g/mol) replaces fluorines with chlorines, classifying it as a chlorohydrin. Chlorine’s lower electronegativity but higher polarizability compared to fluorine alters solubility and toxicity.

2.3. Ethane-1,1-diol Esters (e.g., Dipropanoate, Dibutanoate)

Esters like ethane-1,1-diol dipropanoate (C₈H₁₄O₄, MW: 174.19 g/mol) and dibutanoate (CAS: 25572-25-2) replace hydroxyl groups with ester functionalities. These derivatives are less polar and more volatile, making them suitable for applications in fragrances or polymer plasticizers. For example, ethane-1,1-diol dipropanoate has been identified in microbial metabolites from Bacillus spp., highlighting its biological relevance .

2.4. 2,2-Diaminoethane-1,1-diol

This compound (C₂H₆N₂O₂, MW: 90.08 g/mol) substitutes halogens with amino groups, drastically altering its chemical behavior. The amino groups increase basicity and hydrogen-bonding capacity, facilitating condensation reactions with carbonyl compounds (e.g., benzamide and glyoxal) . Its crystal structure has been resolved via X-ray diffraction, confirming steric and electronic influences of the amino substituents .

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.